molecular formula C18H17BrN2O4 B604105 5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide CAS No. 1120263-83-3

5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide

Katalognummer: B604105
CAS-Nummer: 1120263-83-3
Molekulargewicht: 405.2g/mol
InChI-Schlüssel: YMVYDHVMEWXNPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide is a complex organic compound that features a bromine atom, a methyl group, and a chromenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Chromenyl Moiety: The chromenyl moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Bromination: The bromination of the furan ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.

    Amidation: The final step involves the coupling of the brominated furan with the chromenyl moiety through an amidation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the chromenyl moiety, converting the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.

Biology and Medicine

    Drug Development: Due to its complex structure, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.

Industry

    Dye and Pigment Production: The chromenyl moiety can impart color properties, making the compound useful in the production of dyes and pigments.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl moiety can interact with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Coumarin Derivatives: Compounds like 4-methylcoumarin and 7-hydroxycoumarin share the chromenyl moiety and exhibit similar biological activities.

    Brominated Furans: Compounds such as 2-bromo-5-nitrofuran share the brominated furan structure and are used in similar applications.

Uniqueness

5-bromo-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}furan-2-carboxamide is unique due to the combination of the chromenyl moiety and the brominated furan ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

1120263-83-3

Molekularformel

C18H17BrN2O4

Molekulargewicht

405.2g/mol

IUPAC-Name

5-bromo-N-methyl-N-[3-[(2-oxochromen-4-yl)amino]propyl]furan-2-carboxamide

InChI

InChI=1S/C18H17BrN2O4/c1-21(18(23)15-7-8-16(19)24-15)10-4-9-20-13-11-17(22)25-14-6-3-2-5-12(13)14/h2-3,5-8,11,20H,4,9-10H2,1H3

InChI-Schlüssel

YMVYDHVMEWXNPN-UHFFFAOYSA-N

SMILES

CN(CCCNC1=CC(=O)OC2=CC=CC=C21)C(=O)C3=CC=C(O3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.